molecular formula C23H23N5O5S2 B2420895 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 396722-85-3

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Numéro de catalogue B2420895
Numéro CAS: 396722-85-3
Poids moléculaire: 513.59
Clé InChI: JQHOKQRKXFQKTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds . The molecule also has a nitrophenyl group and a piperidinylsulfonylbenzamide moiety, which are often seen in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Anticholinesterase Effects

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide, as part of the pyrazoline derivative group, has been explored for its potential anticholinesterase effects. Pyrazolines are significant due to their applications in treating diseases such as neurodegenerative disorders. The synthesized pyrazoline derivatives showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as anticholinesterase agents (Altıntop, 2020).

Anticonvulsant and Psychotropic Properties

This compound has also been investigated for its anticonvulsant and psychotropic properties. A study highlighted its significant reduction in motor activity and orienting-research activity, indicating sedative properties. This compound also exhibited antiamnesic properties and a weak anxiolytic effect, which could be attributed to its GABA-positive mechanism of action (Shtrygol, Kavraiskyi, & Shtrygol, 2016).

Cytotoxic Activity

In the domain of cancer research, certain derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cell lines. This research suggests the potential of these compounds as agents in cancer treatment, specifically targeting certain types of cancer cells (Mansour et al., 2020).

Tuberculosis Treatment

Research also extends to the treatment of tuberculosis, where derivatives of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide have been developed as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This discovery could pave the way for new therapeutic agents against tuberculosis (Samala et al., 2013).

Orientations Futures

Future research could involve synthesizing this compound and studying its biological activity. Given the biological activities of similar compounds, it could potentially serve as a lead compound in the development of new pharmaceuticals .

Propriétés

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c29-23(16-4-10-19(11-5-16)35(32,33)26-12-2-1-3-13-26)24-22-20-14-34-15-21(20)25-27(22)17-6-8-18(9-7-17)28(30)31/h4-11H,1-3,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHOKQRKXFQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.